Product packaging for 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one(Cat. No.:CAS No. 106522-00-3)

1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B1149508
CAS No.: 106522-00-3
M. Wt: 214.28
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Description

1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one is a synthetic heterocyclic chalcone of significant interest in materials science and medicinal chemistry research. This compound serves as a key building block for developing novel functional materials and exploring new therapeutic agents. In materials research, this chalcone has demonstrated exceptional potential as a corrosion inhibitor. Studies show that it forms a protective coating on carbon steel, achieving up to 95% inhibition efficiency when exposed to 1 M HCl solutions . Its adsorption on the metal surface significantly decreases the corrosion rate, making it a promising candidate for developing anti-corrosive coatings . Based on its core α,β-unsaturated ketone structure, this chalcone is also a valuable scaffold for investigating biological activities. Chalcones with thiophene rings are known to exhibit a range of pharmacological properties, including antibacterial and efflux pump inhibition effects . Researchers are exploring such compounds for their ability to modulate bacterial resistance, particularly by inhibiting efflux pumps in multi-resistant strains like Staphylococcus aureus , thereby potentiating the effects of conventional antibiotics . The reactivity of the α,β-unsaturated bridge allows it to act as a Michael acceptor, facilitating interactions with biological macromolecules, which is a key mechanism under investigation for its various potential activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10OS B1149508 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 106522-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-thiophen-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREUCWDGXKLIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One and Its Structural Analogues

Conventional Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones, including 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one. nih.goveurekaselect.comnih.gov This reaction involves the aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a catalyst. researchgate.netresearchgate.net Both acid and base catalysis can be employed, with the choice of catalyst and solvent significantly influencing the reaction's efficiency and yield. nih.govnih.gov

Base-Catalyzed Condensation:

The most common approach utilizes a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction proceeds by deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone (B49325). nih.gov The reaction temperatures can range from 0 °C to the reflux temperature of the solvent, with reaction times varying from minutes to several hours. nih.gov For instance, the synthesis of various 3-(thiophen-3-yl)prop-2-en-1-one derivatives has been achieved by reacting thiophene-3-carbaldehyde with different acetophenones in an absolute ethanol solution containing potassium hydroxide. nih.gov

Acid-Catalyzed Condensation:

While less common, acid catalysis is also a viable method for chalcone synthesis. nih.gov Acids such as sulfuric acid (H₂SO₄) can be used to catalyze the condensation reaction. nih.gov For example, the condensation of 2,4-dimethyl-5-acetylthiazole with 2,4-difluorobenzaldehyde (B74705) has been reported using an acid catalyst. nih.gov

The table below summarizes typical conditions for the conventional Claisen-Schmidt condensation for the synthesis of thiophene-containing chalcones.

ReactantsCatalystSolventTemperatureReaction TimeYield
Thiophene-3-carbaldehyde and substituted acetophenonesKOHEthanolRoom Temperature5 hoursNot specified
2,4-dimethyl-5-acetylthiazole and 2,4-difluorobenzaldehydeAcid catalystNot specifiedNot specifiedNot specifiedNot specified
1,3- and/or 1,4-diacetylbenzene (B86990) and 4-hydroxy-3-methoxybenzaldehydeH₂SO₄EthanolNot specifiedNot specified"Best result"
4-acetamidoacetophenone and substituted aldehydesKOHEthanolNot specified10-15 min (ultrasonication)Not specified
Acetophenone derivative and benzaldehyde derivative40% NaOHEthyl alcohol10 °C then RT1 h then 4 hNot specified

Expedited Synthetic Strategies: Microwave-Assisted and Mechanochemical Techniques

To overcome the limitations of conventional methods, such as long reaction times and often unsatisfactory yields, expedited synthetic strategies like microwave-assisted synthesis and mechanochemical techniques have been developed. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of chalcones. rjpn.orgnih.gov This method often leads to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating. nih.govfrontiersin.org Reactions can be carried out in the presence or absence of a solvent. nih.gov For example, the synthesis of 9-anthracenyl chalcone derivatives was achieved in excellent yields within 5 minutes under solvent-free conditions using KOH as a catalyst and microwave irradiation. nih.gov A comparative study on the synthesis of quinolinyl hybrid chalcones showed that the microwave reaction time was 1/144th of the conventional reaction time, with both methods yielding over 75%. nih.gov

Mechanochemical Techniques:

Mechanochemical methods, such as grinding and high-speed ball milling, offer a solvent-free approach to chalcone synthesis. nih.govresearchgate.net These techniques are gaining popularity in both academic research and industrial applications due to their ability to reduce the consumption of costly catalysts and shorten reaction times. nih.gov For instance, the synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one was achieved by grinding an aromatic aldehyde and an aromatic ketone with a base catalyst at room temperature under solvent-free conditions. researchgate.net Another example involves grinding 4-(benzyloxy)benzaldehyde (B125253) or 9-anthracenecarbaldehyde with 1-(thiophen-2-yl)ethanone and NaOH using a mortar and pestle for 10 minutes to produce the corresponding chalcones. frontiersin.org

The following table compares conventional heating with microwave-assisted and mechanochemical methods for chalcone synthesis.

MethodTypical Reaction TimeSolventKey Advantages
Conventional HeatingUp to 24 hours nih.govTypically ethanol or methanol nih.govWell-established, wide applicability
Microwave-Assisted1-4 minutes frontiersin.orgOften solvent-free or in minimal solvent nih.govunisi.itRapid reaction rates, high yields, increased purity nih.gov
Mechanochemical (Grinding)~10 minutes frontiersin.orgSolvent-free researchgate.netfrontiersin.orgReduced catalyst consumption, short reaction times, environmentally friendly nih.gov

Multi-Component Reactions and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses have gained significant attention as they offer efficient and atom-economical routes to complex molecules from simple starting materials in a single synthetic operation. thieme-connect.com

One notable example is the three-component reaction for the synthesis of polysubstituted thiophenes, which can be related to the structural analogues of the target compound. This reaction involves heating a chalcone, a 1,3-dicarbonyl compound, and elemental sulfur in the presence of a base like triethylamine (B128534) (NEt₃) in acetonitrile (B52724) (CH₃CN). thieme-connect.com This method allows for the construction of the thiophene (B33073) ring in a single step.

Another approach involves a tandem cross-dehydrogenative-coupling/elimination reaction to produce chalcone derivatives. rsc.orgrsc.org This metal-free method uses an inexpensive ammonium (B1175870) persulfate salt to enable the reaction between ketones and benzylamines, demonstrating high stereoselectivity and good functional group compatibility. rsc.orgrsc.org This process has been successfully applied on a gram-scale, highlighting its practical utility. rsc.org

Furthermore, one-pot procedures have been developed for the derivatization of chalcones. For instance, a one-pot cyclo-condensation reaction between chalcone derivatives and o-aminothiophenol has been reported to synthesize 1,5-benzothiazepines, with PEG-400 identified as an effective and recyclable solvent. unisi.it

The table below provides an overview of some multi-component and one-pot reactions for the synthesis of chalcone derivatives and related heterocycles.

Reaction TypeReactantsCatalyst/ReagentSolventProduct
Three-Component ReactionChalcone, 1,3-dicarbonyl compound, elemental sulfurTriethylamine (NEt₃)Acetonitrile (CH₃CN)Polysubstituted thiophenes thieme-connect.com
Tandem CDC/EliminationKetones, BenzylaminesAmmonium persulfatetert-Amyl alcoholChalcone derivatives rsc.org
One-Pot Cyclo-condensationChalcone derivatives, o-aminothiophenolNone specifiedPEG-4001,5-Benzothiazepines unisi.it
One-Pot DerivatizationKetones, Aldehydes, Guanidine (B92328)Zn(l-proline)₂WaterPyrimidine-based compounds frontiersin.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral chalcone derivatives has been an area of active research, with a focus on developing enantioselective methods. nih.govnih.gov Asymmetric catalysis, using chiral catalysts, has proven to be a powerful tool for the synthesis of optically active chalcones and their derivatives. nih.gov

One effective method involves the use of chiral cinchona alkaloid-derived squaramides as organocatalysts. nih.govnih.gov These catalysts have been successfully employed in the asymmetric Michael addition of nitromethane (B149229) to chalcone derivatives, yielding chiral products with excellent enantioselectivities (up to 99% ee). nih.gov The reactions are typically carried out under mild conditions, for example, at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov

The stereochemical outcome of certain cyclization reactions involving thiophene-containing molecules has also been investigated to understand the principles of asymmetric induction. nih.gov

The table below highlights the key aspects of a stereoselective synthesis of chiral chalcone derivatives.

ReactantsCatalystSolventTemperatureEnantiomeric Excess (ee)
Chalcone derivatives, NitromethaneChiral Cinchona Alkaloid SquaramideDichloromethane (CH₂Cl₂)Room TemperatureUp to 99% nih.gov

Green Chemistry Principles in the Synthesis of Thiophene Chalcones

The principles of green chemistry are increasingly being applied to the synthesis of chalcones to minimize environmental impact and promote sustainability. rjpn.orgnih.govacgpubs.org This involves the use of eco-friendly catalysts, alternative solvents, and energy-efficient methods. rjpn.orgresearchgate.net

Green Catalysts and Solvents:

The use of recyclable catalysts and environmentally benign solvents is a key aspect of green chalcone synthesis. researchgate.net Thiamine hydrochloride (Vitamin B1) has been employed as a non-toxic and inexpensive catalyst for the Claisen-Schmidt condensation in an ethanol-water mixture. propulsiontechjournal.com Ionic liquids have also been utilized as both solvents and catalysts for chalcone synthesis. frontiersin.org Water, being a non-toxic and readily available solvent, has been used in Wittig reactions for the synthesis of chalcones, offering a green alternative to organic solvents. mdpi.comnih.gov

Energy-Efficient Methods:

As discussed in section 2.2, microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that significantly reduce reaction times and energy consumption compared to conventional heating methods. rjpn.orgacs.org

Solvent-Free Reactions:

Solvent-free synthesis, often combined with mechanochemical methods like grinding, represents one of the most environmentally friendly approaches. rjpn.orgnih.gov This eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies product isolation. rjpn.orgnih.gov

The following table summarizes some green chemistry approaches for the synthesis of thiophene chalcones and their analogues.

Green ApproachSpecific Method/ReagentKey Advantages
Green CatalystsThiamine hydrochloride (VB1) propulsiontechjournal.comNon-toxic, inexpensive, recyclable
Alternative SolventsWater mdpi.comnih.gov, PEG-400 unisi.it, Ionic Liquids frontiersin.orgReduced toxicity, recyclability, improved reaction conditions
Energy-Efficient MethodsMicrowave irradiation rjpn.orgnih.govacs.org, Ultrasound assistance researchgate.netReduced reaction times, lower energy consumption
Solvent-Free ReactionsGrinding/Mechanochemistry nih.govresearchgate.netfrontiersin.orgElimination of organic solvents, waste reduction, simplified workup

Structural Elucidation and Advanced Characterization of 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction (SCXRD) stands as the quintessential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govaps.org This method provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For chalcone (B49325) derivatives, SCXRD is crucial for understanding the planarity of the core α,β-unsaturated ketone system and the relative orientations of the aryl and heteroaryl substituents. Furthermore, it reveals the supramolecular architecture, detailing how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonds and π–π stacking. nih.gov

The conformation of chalcones is largely defined by the dihedral angles between the planar moieties. The enone bridge (C=C–C=O) typically maintains a high degree of planarity to maximize π-conjugation. The key variables are the torsion angles describing the rotation of the phenyl and thiophene (B33073) rings relative to this central bridge.

In related structures, the dihedral angle between the two aromatic rings is a point of interest. For example, in 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, the angle between the two phenyl rings is 19.22 (5)°. nih.gov In the case of 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, the phenyl ring forms a more significant dihedral angle of 39.10 (11)° with the large pyrene (B120774) ring system. nih.govresearchgate.net This twist from absolute planarity is a common feature, representing a balance between the stabilizing effect of extended conjugation and the destabilizing steric hindrance between the rings.

Table 1: Dihedral Angles in Representative Chalcone Structures

Compound Ring 1 Ring 2 Dihedral Angle (°) Reference
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one 3-Nitrophenyl Phenyl (prop-2-ynyloxy) 19.22 (5) nih.gov

Comprehensive Spectroscopic Investigations

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds and for probing their electronic and vibrational characteristics.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

For chalcones like 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one, the ¹H NMR spectrum is particularly informative. The two protons on the α,β-unsaturated double bond (H-α and H-β) are diagnostic. They typically appear as a pair of doublets in the downfield region (around 7-8 ppm). The magnitude of the coupling constant (J) between these two protons is crucial for determining the stereochemistry of the double bond. A large coupling constant, typically in the range of 15-16 Hz, is indicative of a trans (or E) configuration, which is the thermodynamically more stable and commonly synthesized isomer. rsc.orgchemicalbook.com The aromatic protons of the phenyl and thiophene rings produce complex multiplet signals further downfield. rsc.org

The ¹³C NMR spectrum complements the proton data. The most characteristic signal is that of the carbonyl carbon (C=O), which is highly deshielded and appears far downfield, often around 190 ppm. rsc.org The carbons of the double bond and the aromatic rings resonate in the approximate range of 120-145 ppm. rsc.org

Table 2: Typical NMR Data for Phenyl-Thiophenyl-Propenone Analogs

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Characteristic Coupling Reference
¹H Vinylic Protons (CH =CH ) 7.4 - 8.1 J ≈ 15-16 Hz (trans) rsc.orgchemicalbook.com
¹H Aromatic Protons (Ar-H ) 7.3 - 8.0 Multiplets rsc.org
¹³C Carbonyl Carbon (C =O) ~190 - rsc.org
¹³C Vinylic Carbons (C =C ) 120 - 145 - rsc.org

Note: Data are generalized from various chalcone analogs reported in the literature.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent band in the FT-IR spectrum is the strong absorption corresponding to the stretching vibration of the carbonyl group (νC=O). This band typically appears in the region of 1650-1670 cm⁻¹, with its exact position influenced by conjugation. rsc.org The stretching of the olefinic double bond (νC=C) gives rise to a band around 1600-1610 cm⁻¹. rsc.org Other important vibrations include the C-H stretching of the aromatic and vinylic groups (above 3000 cm⁻¹) and the C-S stretching associated with the thiophene ring. The combination of FT-IR and FT-Raman spectroscopy, aided by computational methods like Density Functional Theory (DFT), allows for a detailed normal mode analysis, where specific vibrational modes are assigned to observed spectral bands. researchgate.net

Table 3: Characteristic Vibrational Frequencies for a Chalcone Analog

Wavenumber (cm⁻¹) Assignment Reference
~1665 C=O stretch (ketone) rsc.org
~1609 C=C stretch (alkene) rsc.org
~1588 Aromatic ring stretch rsc.org
~1449 Aromatic ring stretch rsc.org
~847 C-H out-of-plane bending rsc.org

Note: Data are from a representative methoxy-chalcone structure reported in the literature. rsc.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is an excellent technique for studying conjugated systems.

Chalcones possess an extended π-conjugated system that includes the phenyl ring, the enone bridge, and the thiophene ring. This extensive conjugation results in strong absorption bands in the UV region. Typically, two main absorption bands are observed for chalcones. nist.gov The more intense band, known as the K-band, appears at longer wavelengths (e.g., >300 nm) and is attributed to a π→π* electronic transition involving the entire conjugated system. A second, less intense band, the R-band, may be observed at a different wavelength and corresponds to the formally forbidden n→π* transition, involving the non-bonding electrons on the carbonyl oxygen. The position and intensity of these bands are sensitive to the nature of the aromatic rings and the solvent polarity, making UV-Vis spectroscopy a useful tool for probing the electronic structure of these molecules. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometric analysis provides definitive confirmation of its molecular mass and offers insights into the connectivity and stability of its constituent aromatic rings and the propenone bridge.

The molecular formula of this compound is C₁₃H₁₀OS, which corresponds to a molecular weight of approximately 214.29 g/mol . In mass spectrometric analyses of related thienyl chalcones, a prominent molecular ion peak ([M]•+) is typically observed. For the isomeric compound, (2E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, the mass spectrum exhibits a molecular ion peak at an m/z of 214.12, which is consistent with its molecular formula. researchgate.net This provides strong evidence for the successful synthesis of the chalcone backbone.

The fragmentation of chalcones under electron ionization (EI) is well-documented and generally involves characteristic cleavages of the α,β-unsaturated ketone system and the bonds connecting the aryl and propenone moieties. researchgate.netoak.go.kr The fragmentation behavior of this compound is expected to follow these established patterns, leading to a series of diagnostic fragment ions.

The primary fragmentation pathways for chalcones typically involve the cleavage of the C-C bonds adjacent to the carbonyl group and the double bond of the enone system. For this compound, this would result in the formation of several key fragment ions. The most common fragmentations observed in chalcones are the loss of the phenyl radical (•C₆H₅) from the benzoyl group or the loss of the styryl-type radical. oak.go.kr

A study on the fragmentation behavior of various chalcones using Direct Analysis in Real Time (DART) mass spectrometry revealed that the substitution pattern on the aromatic rings influences the primary fragmentation pathway. oak.go.kr For chalcones with substitutions in the A-ring (the phenyl ring attached to the carbonyl group), α-cleavage leading to the loss of the phenyl radical is a common event. oak.go.kr In the case of this compound, where the A-ring is an unsubstituted phenyl group, the following fragmentation patterns are anticipated.

The most characteristic fragment ions and their proposed structures are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula Lost Fragment Proposed Structure of Fragment Ion
214[M]•+[C₁₃H₁₀OS]•+-This compound radical cation
185[M - CHO]•+[C₁₂H₉S]•+•CHO3-(Thiophen-3-yl)styryl radical cation
137[M - C₆H₅]•+[C₇H₅OS]•+•C₆H₅3-(Thiophen-3-yl)acryloyl cation
111[C₄H₃SCO]+[C₅H₃OS]+•C₈H₇Thiophen-3-carbonyl cation
105[C₆H₅CO]+[C₇H₅O]+•C₆H₅SBenzoyl cation
77[C₆H₅]+[C₆H₅]+•C₇H₅OSPhenyl cation

The analysis of these fragment ions provides a detailed structural fingerprint of the molecule. The presence of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 confirms the existence of the unsubstituted phenyl ring attached to the carbonyl group. The ion at m/z 111 is characteristic of the thiophen-3-carbonyl moiety, confirming the position of the thiophene ring. The fragment at m/z 137 arises from the loss of the phenyl radical, which is a common fragmentation for chalcones. These fragmentation patterns, in conjunction with the molecular ion peak, allow for the unambiguous identification and structural confirmation of this compound.

Theoretical and Computational Investigations of 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one, DFT calculations have been employed to understand its molecular characteristics, particularly in the context of its application as a corrosion inhibitor.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of chemical reactivity and stability.

In DFT studies of this compound (CH16), the energies of these orbitals were calculated to correlate with its performance as a corrosion inhibitor. A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, which can be favorable for the adsorption of the molecule onto a metal surface, a key step in corrosion inhibition.

Table 1: Calculated Quantum Chemical Descriptors for this compound

Parameter Value
EHOMO (eV) -6.28
ELUMO (eV) -2.13
Energy Gap (ΔE) (eV) 4.15

Data sourced from theoretical calculations related to corrosion inhibition studies.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For chalcone (B49325) derivatives, the MEP surface provides insights into their intermolecular interactions. In the context of this compound, theoretical studies have utilized MEP to identify the regions through which the molecule can interact with other species. The negative potential is generally concentrated around electronegative atoms like the carbonyl oxygen, indicating a likely site for interaction with electrophiles or metal surfaces. The positive potential is typically found around the hydrogen atoms. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

While DFT calculations were performed on this compound, specific details regarding Natural Bonding Orbital (NBO) analysis for this particular compound are not extensively detailed in the primary literature found. NBO analysis is a theoretical method used to study intramolecular delocalization, hyperconjugative interactions, and charge transfer between orbitals. For similar chalcone molecules, NBO analysis has been used to quantify the stabilization energies associated with electron delocalization from donor orbitals to acceptor orbitals, providing a deeper understanding of the molecule's electronic stability. researchgate.net

Prediction of Molecular Polarizability and Nonlinear Optical Response

The prediction of molecular polarizability and nonlinear optical (NLO) response is a key area of computational research, particularly for conjugated systems like chalcones. These properties are dependent on the molecule's electronic structure and its response to an external electric field. While extensive research exists on the NLO properties of various chalcone derivatives, specific computational data for the molecular polarizability and hyperpolarizability of this compound is not available in the reviewed scientific literature. Studies on analogous compounds suggest that the presence of donor and acceptor groups linked by a π-conjugated system is a key structural motif for enhancing NLO properties. researchgate.net

Computational Mechanistic Studies of Reactions Involving the Compound

Computational mechanistic studies involve using theoretical methods to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction pathway. Such studies can provide detailed insights into reaction kinetics and thermodynamics. At present, specific computational mechanistic studies detailing reactions that involve this compound as a reactant or product have not been reported in the surveyed literature.

Mechanistic Investigations of Chemical Transformations Involving 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One

Michael Addition Reactions and Stereochemical Outcomes

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. In the context of 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one, the electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles.

The stereochemical outcome of the Michael addition is a critical aspect, particularly when new stereocenters are formed. The facial selectivity of the nucleophilic attack on the planar enone system can be influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral catalysts or auxiliaries. For instance, the addition of thiols (thia-Michael addition) to chalcone (B49325) analogues can proceed with high stereoselectivity, governed by the approach of the nucleophile to the less sterically hindered face of the molecule. science.gov The presence of substituents on the phenyl and thiophene (B33073) rings can also exert steric and electronic effects that influence the diastereoselectivity of the reaction.

Research has shown that in the thia-Michael addition of 4-chlorothiophenol (B41493) to a similar chalcone, 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, a new stereocenter is created, leading to the formation of a racemic mixture of enantiomers in the absence of a chiral influence. researchgate.net The stereochemistry of such reactions can be controlled through the use of chiral catalysts, which can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Cyclization Reactions for the Formation of Novel Heterocyclic Rings (e.g., Pyrazolines, Cyclohexenones)

The versatile structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Pyrazolines: One of the most common applications is the synthesis of pyrazolines. This is typically achieved through the reaction of the chalcone with hydrazine (B178648) or its derivatives. The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazoline ring is determined by the substituents on the chalcone and the hydrazine derivative used. For example, the reaction of a chalcone with phenylhydrazine (B124118) will lead to the formation of a 1,3,5-trisubstituted pyrazoline. The regioselectivity of the initial nucleophilic attack by the unsymmetrical phenylhydrazine can lead to the formation of two possible regioisomers.

Cyclohexenones: Cyclohexenone derivatives can also be synthesized using this compound as a starting material. organic-chemistry.org One common method involves a Robinson annulation reaction, where the chalcone acts as a Michael acceptor for an enolate nucleophile, typically derived from a ketone or a β-dicarbonyl compound. The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. The mechanism involves the formation of two new carbon-carbon bonds and results in a highly functionalized cyclic system. The stereochemistry of the newly formed chiral centers in the cyclohexenone ring is controlled by the reaction conditions and the nature of the substrates.

Starting MaterialReagentProductReaction Type
This compoundHydrazine hydratePhenyl-thienyl-pyrazolineCyclocondensation
This compoundEnolate of cyclohexanoneSubstituted cyclohexenoneRobinson Annulation

Understanding Nucleophilic and Electrophilic Attack Mechanisms

The reactivity of this compound is dictated by the electrophilic and nucleophilic sites within the molecule.

Nucleophilic Attack: The primary sites for nucleophilic attack are the carbonyl carbon and the β-carbon of the enone system.

1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of an allylic alcohol after workup.

1,4-Addition (Michael Addition): Soft nucleophiles, such as enamines, enolates, thiols, and amines, preferentially attack the β-carbon in a conjugate 1,4-addition. researchgate.netresearchgate.net This is due to the delocalization of the π-electrons across the enone system, which makes the β-carbon electron-deficient. The resulting enolate intermediate is then protonated to give the corresponding saturated ketone.

Electrophilic Attack: The sites for electrophilic attack are the oxygen atom of the carbonyl group and the α-carbon of the enone system.

Protonation/Lewis Acid Coordination: The carbonyl oxygen can be protonated by acids or coordinate to Lewis acids, which activates the enone system towards nucleophilic attack.

Reaction at the α-carbon: The enolate formed after a Michael addition can act as a nucleophile and react with electrophiles at the α-carbon.

The thiophene ring itself can also participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the propenone side chain deactivates the ring towards this type of reaction.

Tautomeric Equilibria and Interconversion Mechanisms (e.g., Keto-Enol)

Tautomerism, the equilibrium between two or more interconverting structural isomers, can play a significant role in the reactivity of derivatives of this compound.

Keto-Enol Tautomerism: The product of a Michael addition to this compound is a ketone that can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. The enol form is generally less stable than the keto form, but it can be an important intermediate in reactions involving the α-carbon.

In the context of pyrazoline synthesis, the initially formed pyrazoline can undergo tautomerization. For instance, a 2-pyrazoline (B94618) can tautomerize to a more stable 1-pyrazoline or a pyrazole, depending on the substitution pattern and reaction conditions. This interconversion typically proceeds through a proton transfer mechanism, which can be catalyzed by acids or bases.

A study on a related chalcone derivative, 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, highlights the planarity of the molecule which can influence the stability of tautomeric forms. nih.gov

Catalytic Pathways in Reactions with the Chemical Compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving this compound.

Base Catalysis: Base catalysis is commonly employed in Michael addition reactions. The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating the attack on the enone. For example, the Claisen-Schmidt condensation used to synthesize the chalcone itself is a base-catalyzed reaction. Similarly, the Michael addition of active methylene (B1212753) compounds is often carried out in the presence of a base like sodium ethoxide or DBU. researchgate.net

Acid Catalysis: Acid catalysis is often used to promote reactions by activating the electrophile. In the context of this compound, a Brønsted or Lewis acid can protonate or coordinate to the carbonyl oxygen, making the enone system more electrophilic and thus more susceptible to nucleophilic attack.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids can be used to catalyze the enantioselective Michael addition to chalcones. These catalysts activate the substrate and/or the nucleophile and create a chiral environment that directs the stereochemical outcome of the reaction.

Metal Catalysis: Transition metal catalysts, such as those based on palladium, rhodium, or copper, can be used to mediate a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions could be used to further functionalize the thiophene or phenyl rings of the molecule. mdpi.com

Catalyst TypeRole in ReactionExample Reaction
Base (e.g., NaOH, DBU)Deprotonates nucleophileMichael Addition
Acid (e.g., HCl, BF3)Activates electrophile (carbonyl)Acetal Formation
Organocatalyst (e.g., chiral amine)Enantioselective activationAsymmetric Michael Addition
Metal Catalyst (e.g., Pd(OAc)2)Cross-couplingSuzuki or Heck Reaction on aromatic rings

Supramolecular Assembly and Intermolecular Interactions of 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One Derivatives

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are among the most significant directional interactions influencing the crystal packing of thiophene-containing chalcones. These interactions can range from conventional O-H···O or N-H···O bonds to weaker C-H···O and C-H···S contacts.

In derivatives of the isomeric 1-(thiophen-2-yl)prop-2-en-1-one, the formation of hydrogen-bonded networks is a common feature. For instance, in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, molecules are linked by C—H⋯O and weak C—H⋯S interactions, which together form R²₂(8) ring motifs. Current time information in Pasuruan, ID. Additionally, weak C—H⋯O interactions create chains with a C(6) graph-set motif. Current time information in Pasuruan, ID. Similarly, in pyrazole-substituted thiophen-2-yl propenones, such as 3-(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one, a combination of C—H⋯N and C—H⋯O hydrogen bonds links the molecules into sheets. nih.gov

The presence of hydroxyl groups can lead to strong O-H···O intermolecular hydrogen bonds, which significantly stabilize the crystal structure, as observed in 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.gov In more complex systems, such as (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide, ion pairs are linked by C—H⋯Br and N—H⋯Br hydrogen bonds, forming helical chains. researchgate.net

A summary of representative hydrogen bond interactions in related chalcone (B49325) derivatives is presented in the table below.

CompoundInteracting AtomsInteraction TypeSupramolecular Motif
(2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-oneC—H···O, C—H···SIntermolecular Hydrogen BondR²₂(8) rings, C(6) chains
3-(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-oneC—H⋯N, C—H⋯OIntermolecular Hydrogen BondSheets
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-oneO—H···OIntermolecular Hydrogen Bond-
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-oneC—H⋯BrIntramolecular Hydrogen BondS(6) ring
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-oneC—H⋯OIntermolecular Hydrogen BondArrays
(E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromideC—H⋯Br, N—H⋯BrIntermolecular Hydrogen BondHelical chains

Halogen Bonding and Other Non-Covalent Interactions (e.g., C-H...π, π-π Stacking, Cl...Cl)

Besides hydrogen bonding, a variety of other non-covalent interactions contribute to the stability of the crystalline lattice of 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one derivatives. These include halogen bonds, C-H···π interactions, and π-π stacking.

In halogenated derivatives, the presence of bromine or chlorine atoms can lead to specific interactions. For example, in the crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, the molecules stack along the a-axis, with an interplanar separation between both thiophene (B33073) and benzene (B151609) rings of 3.925 Å, suggesting π-π interactions. nih.gov In another bromo-substituted compound, 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, C-H···π and π-π interactions are observed, with centroid-centroid distances of 3.3798(11) Å and 3.2403(12) Å, respectively. nih.govresearchgate.net This compound also exhibits an intramolecular C-H···Br hydrogen bond. nih.govresearchgate.net The crystal packing of 1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one is stabilized by weak intermolecular C-H···π interactions involving both the thiophene and benzene rings. mdpi.com

C-H···π interactions are a common feature in the crystal packing of these chalcones. In 2-bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, these interactions, along with C-H···O hydrogen bonds and π-π stacking, contribute to the formation of a stable three-dimensional network. nih.govresearchgate.net

π-π stacking is another crucial interaction for the stabilization of the crystal structures of these aromatic compounds. In 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, adjacent pyrene (B120774) ring systems are linked by aromatic π–π stacking interactions, with a perpendicular interplanar distance of 3.267 (6) Å. researchgate.net For (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, the stacking of both thiophene and benzene rings is a key feature of the crystal packing. nih.gov

The following table summarizes key non-covalent interactions and distances in selected derivatives.

CompoundInteraction TypeDistance (Å)
(2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-oneπ-π stacking (interplanar)3.925
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-oneC-H···π, π-π stackingCentroid-centroid distances of 3.3798 & 3.2403
1-Phenyl-3-(pyren-1-yl)prop-2-en-1-oneπ-π stacking (interplanar)3.267
1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-oneC-H···π-

Influence of Substituents on Crystal Packing and Supramolecular Organization

The nature and position of substituents on the phenyl and thiophene rings of the chalcone backbone have a profound impact on the resulting supramolecular architecture. These modifications can alter the electronic properties and steric profile of the molecule, thereby influencing the type and strength of intermolecular interactions.

A significant example is the effect of the thiophene ring's substitution position. A study comparing 1-(p-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (2-CTP) and 1-(p-chlorophenyl)-3-(thiophen-3-yl)prop-2-en-1-one (3-CTP) revealed that this seemingly minor change leads to different crystal symmetries. While both crystallize in the monoclinic system, the 2-thiophene derivative (2-CTP) adopts a centrosymmetric space group (P2₁/c), whereas the 3-thiophene derivative (3-CTP), the isomer of interest, crystallizes in a non-centrosymmetric space group (P2₁). This difference in crystal packing directly affects the material's properties.

The introduction of halogen atoms, such as bromine and chlorine, also dictates the crystal packing. In (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, the dihedral angle between the thiophene and benzene rings is 13.2(4)°, and the molecules stack along the a-axis. nih.gov In the case of 1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one, the thiophene ring is disordered over two sites, and the crystal packing is stabilized by weak intermolecular C-H···π interactions. mdpi.com

Electron-donating or electron-withdrawing groups can modulate the strength of π-π stacking and hydrogen bonding. For instance, the introduction of a dimethylamino group, a strong electron-donating group, in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one results in a crystal structure dominated by C-H···O and C-H···S interactions. Current time information in Pasuruan, ID.

The table below highlights the influence of substituents on the crystal system and space group for selected chalcone derivatives.

CompoundSubstituentsCrystal SystemSpace Group
1-(p-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (2-CTP)p-Cl on phenyl, thiophen-2-ylMonoclinicP2₁/c
1-(p-chlorophenyl)-3-(thiophen-3-yl)prop-2-en-1-one (3-CTP)p-Cl on phenyl, thiophen-3-ylMonoclinicP2₁
(2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one5-Br on thiophene, 2-Cl on phenylOrthorhombicPc2₁b
1-(4-Bromophenyl)-3-(2-thienyl)prop-2-en-1-one4-Br on phenyl, thiophen-2-ylMonoclinicP2₁/c
2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one2-Br on propenone, 3-phenylsydnoneMonoclinicP2₁/c

Advanced Applications of 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One As a Molecular Building Block

Role as Precursors in the Synthesis of Complex Heterocyclic Systems

The α,β-unsaturated ketone functionality in 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one serves as a key reactive site for various cyclocondensation reactions, enabling the synthesis of a wide range of heterocyclic compounds. This chalcone (B49325) is a valuable precursor for the construction of pyrazoles, pyrimidines, and pyridines, which are important structural motifs in medicinal chemistry and materials science.

The synthesis of pyrazoline derivatives from thiophene-based chalcones is a well-established method. For instance, the reaction of a thiophene-containing chalcone with phenylhydrazine (B124118) in the presence of a base like sodium hydroxide (B78521) leads to the formation of N-phenyl pyrazolines. japsonline.com While much of the reported research focuses on the 2-thienyl isomer, the general methodology is applicable to the 3-thienyl analogue. A typical reaction involves refluxing the chalcone and phenylhydrazine in ethanol (B145695) with a catalytic amount of a base. japsonline.com

Similarly, pyrimidine (B1678525) derivatives can be synthesized from thiophene-containing chalcones by reacting them with urea (B33335) or guanidine (B92328). nih.gov The reaction of 2,5-dichloro-3-acetylthienyl chalcones with guanidine hydrochloride in the presence of potassium hydroxide in ethanol under reflux yields the corresponding pyrimidine derivatives. nih.gov This two-pot method, where the chalcone is first synthesized and then cyclized, is a common strategy for preparing pyrimidine-based compounds. nih.gov

Furthermore, the versatility of thiophene-containing chalcones extends to the synthesis of other heterocyclic systems. For example, a multistep synthesis starting from a thiophene-containing chalcone analogue can lead to the formation of pyrazoles. japsonline.com This process involves the addition of bromine to the chalcone, followed by conversion to a β-diketone, and finally ring closure with hydrazine (B178648) hydrate. japsonline.com

Table 1: Synthesis of Heterocyclic Systems from Thiophene-Containing Chalcones

Precursor Chalcone Reagents Heterocyclic Product Reference
3-phenyl-1-thiophen-2-yl-2-propen-1-one Phenylhydrazine, NaOH, Ethanol 1,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole japsonline.com
2,5-dichloro-3-acetylthienyl chalcones Guanidine HCl, KOH, Ethanol Pyrimidine derivatives nih.gov

Integration into Coordination Complexes as Ligands

The presence of both a carbonyl group and a sulfur-containing thiophene (B33073) ring in this compound makes it an interesting candidate for use as a ligand in coordination chemistry. The oxygen and sulfur atoms can act as potential donor sites for coordination with various metal ions, leading to the formation of stable metal complexes.

While specific studies on the coordination complexes of this compound are not extensively documented, the coordination chemistry of related thiophene-containing ligands provides valuable insights. For instance, thiourea (B124793) and its derivatives, which also contain a sulfur atom, are known to be versatile ligands that form stable complexes with a variety of transition metals. materialsciencejournal.orgresearchgate.net In these complexes, the metal is often coordinated through the sulfur atom of the thioamide group. materialsciencejournal.orgresearchgate.net

The carbonyl group in chalcones can also participate in coordination. In some transition metal complexes with pyrazolone (B3327878) derivatives, the metal ions are bonded to the two oxygen atoms of the carbonyl and nitroso groups. researchgate.net This suggests that the carbonyl oxygen of this compound could also be involved in metal coordination.

The formation of such coordination complexes can significantly influence the electronic and photophysical properties of the ligand, opening up possibilities for applications in catalysis, sensing, and materials science.

Exploration as Components in Organic Materials Design

Thiophene-based organic molecules are of significant interest in the field of materials science due to their potential applications in organic electronics. The π-conjugated system of the thiophene ring, when incorporated into larger molecular structures, can lead to desirable electronic and optical properties. Chalcones, with their extended π-conjugation, are also known to exhibit interesting nonlinear optical (NLO) properties.

The combination of a thiophene ring and a chalcone framework in this compound makes it a promising candidate for the design of novel organic materials. Studies on related thiophenyl chalcone derivatives have shown that these compounds can possess significant third-order NLO properties. nih.gov For example, a study on three thiophenyl chalcone derivatives revealed their potential for applications in optical limiting and all-optical switching. nih.gov The nonlinear absorption coefficient (β), nonlinear refractive index (n2), and third-order NLO susceptibility (χ(3)) were determined for these compounds, highlighting their potential in photonic devices. nih.gov

Furthermore, the introduction of different substituent groups on the phenyl or thiophene rings can be used to tune the electronic and optical properties of these materials. This structural flexibility allows for the rational design of materials with specific characteristics for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Table 2: Nonlinear Optical Properties of Thiophenyl Chalcone Derivatives

Compound β (10⁻⁴ cm/W) n₂ (10⁻⁹ cm²/W) χ⁽³⁾ (10⁻⁷ esu)
(E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one ~1 ~1 ~1
(E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one ~1 ~1 ~1
(E)-1-(5-bromo-2-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one ~1 ~1 ~1

Note: The table presents approximate values based on the findings for related thiophenyl chalcone derivatives. nih.gov

Investigative Studies on Molecular Recognition and Self-Assembly

The ability of molecules to recognize each other and self-assemble into well-defined supramolecular structures is a fundamental concept in modern chemistry and materials science. The structural features of this compound, including the aromatic rings and the polar carbonyl group, suggest its potential to participate in various non-covalent interactions that drive molecular recognition and self-assembly.

While specific studies on the molecular recognition and self-assembly of this compound are limited, research on related chalcone and thiophene-containing molecules provides insights into the types of interactions that can be expected. For instance, the crystal structure of (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one reveals that both aromatic rings are involved in attractive stacking interactions with neighboring molecules. nih.gov

Furthermore, the presence of the thiophene ring introduces the possibility of sulfur-mediated interactions. In the crystal structure of 1,3-bis(3-thienyl)prop-2-en-1-one, π-π stacking of molecules defines columns which are further linked by C-H···O hydrogen bonds, and weak S···S contacts are also observed. nih.gov These non-covalent interactions, including hydrogen bonding and π-π stacking, play a crucial role in determining the packing of molecules in the solid state and can be exploited to design materials with specific properties.

Table 3: Mentioned Compound Names

Compound Name
This compound
3-phenyl-1-thiophen-2-yl-2-propen-1-one
1,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
2,5-dichloro-3-acetylthienyl chalcones
3(5)-aryl-5(3)-(thiophen-2-yl)pyrazoles
(E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one
(E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one
(E)-1-(5-bromo-2-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one
(E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Future Research Directions for 1 Phenyl 3 Thiophen 3 Yl Prop 2 En 1 One

Development of Asymmetric Synthetic Strategies for Enantioselective Access

While classical methods like the Claisen-Schmidt condensation are effective for producing 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one, these typically yield a racemic mixture. nih.gov Future research must prioritize the development of asymmetric synthetic methodologies to gain access to specific, enantiomerically pure forms of the compound and its derivatives. The differential pharmacological and toxicological profiles of individual enantiomers are well-documented, making enantioselective synthesis a critical step for developing targeted therapeutics.

Promising future strategies include:

Organocatalysis: The use of small chiral organic molecules, such as proline derivatives or cinchona alkaloids, has proven effective in catalyzing asymmetric reactions on chalcone (B49325) scaffolds. acs.orgacs.orgnih.govresearchgate.net Research could focus on applying chiral squaramide-based organocatalysts to promote asymmetric Michael additions or other bond-forming reactions involving the chalcone core, a method that has achieved excellent enantioselectivities (up to 99% ee) for other chalcone derivatives. acs.orgnih.govresearchgate.net

Chiral Phase-Transfer Catalysis: The development of chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, offers a powerful tool for asymmetric reactions like cyclopropanation. nih.gov This approach could be adapted to synthesize chiral derivatives of this compound with high enantiomeric ratios. nih.gov

Metal-Catalyzed Asymmetric Reactions: Exploring chiral metal complexes, for instance, a Scandium(III) complex with a chiral N,N'-dioxide ligand, could facilitate highly controlled asymmetric bromoamination or other functionalizations of the alkene bond. rsc.orgresearchgate.net

Success in this area would provide access to single-enantiomer products, enabling a more precise evaluation of their biological activities and structure-activity relationships.

In-depth Mechanistic Elucidation of Biological Interaction Pathways

Chalcones are known to interact with a wide array of biological targets, a promiscuity that accounts for their broad spectrum of bioactivities but also presents a challenge for clinical development. acs.org While general mechanisms for chalcones have been proposed, including the inhibition of tubulin polymerization and the modulation of pathways like NF-κB, future research on this compound must focus on detailed mechanistic elucidation to identify its specific molecular partners and interaction modes.

Key areas for investigation include:

Target Identification and Validation: Moving beyond general screening, studies should aim to pinpoint the precise molecular targets. Techniques like affinity chromatography, proteomics, and microscale thermophoresis (MST) can identify binding partners. For instance, MST has been used to confirm the binding of other thiophene-containing chalcones to specific viral proteins.

Binding Mode Analysis: Once a target is identified, high-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy are essential. These methods can reveal the exact binding pocket and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and its target protein. The α,β-unsaturated carbonyl moiety is a known Michael acceptor, and its potential for covalent bond formation with cysteine residues in target proteins is a critical interaction to investigate. nih.gov

Pathway Analysis: Cellular studies using techniques like RNA sequencing and pathway analysis can map the downstream effects of target engagement. This would clarify how the interaction of the compound with a specific protein translates into a broader cellular response, such as cell cycle arrest or apoptosis. Research on similar chalcones has shown they can induce G2/M phase arrest in cancer cells.

A thorough understanding of these mechanisms is paramount for optimizing the compound's structure to enhance potency and selectivity, thereby minimizing off-target effects.

Integration into Advanced Functional Hybrid Materials

The conjugated π-system and the presence of heteroatoms in this compound make it an attractive building block for advanced functional materials. acs.org Future research should explore its incorporation into polymeric and hybrid materials for applications in electronics and photonics.

Potential research directions are:

Polymer Synthesis: The chalcone moiety can be used as a monomer or a pendant group in polymerization reactions. Chalcones have been successfully used as photoinitiators for free-radical and cationic polymerizations under visible light. rsc.org Furthermore, they can undergo Diels-Alder reactions to form adducts that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP), leading to fluorescent polymers. researchgate.net Investigating these pathways for this compound could yield novel polymers with tailored properties.

Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) , where chalcones can function as dyes or hole-transporting materials. acs.org

Nonlinear Optical (NLO) Materials: The significant charge transfer within the molecule could lead to a large second-order NLO response. acs.org

Fluorescent Probes and Sensors: The potential fluorescence of the chalcone scaffold could be harnessed to develop chemical sensors. The interaction of the molecule with specific analytes (e.g., metal ions, biomolecules) could modulate its fluorescence, providing a detectable signal.

This research avenue represents a shift from biological applications to materials science, leveraging the compound's fundamental electronic and photophysical properties.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry provides a powerful toolkit for accelerating the drug discovery and materials design process. Future research should extensively utilize predictive modeling to rationally design novel derivatives of this compound with enhanced properties, thereby minimizing the need for extensive and costly trial-and-error synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be built to correlate specific structural features with activity. dergipark.org.tr These models can then predict the potency of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of novel derivatives within the active site of a known biological target. acs.org Docking studies can help prioritize compounds that are most likely to be active and can provide insights into the key interactions that drive binding.

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the electronic properties of the molecule. um.edu.my They can be used to calculate parameters like the HOMO-LUMO energy gap, which is crucial for predicting reactivity and suitability for optoelectronic applications. um.edu.mydergipark.org.tr These calculations can guide the design of derivatives with tailored electronic and photophysical properties.

An integrated approach, where computational predictions guide synthetic efforts and experimental results are used to refine the predictive models, will be the most efficient strategy for developing new and improved molecules based on the this compound scaffold.

Exploration of Unconventional Reaction Media and Sustainable Processes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research should focus on developing more sustainable and efficient processes for the synthesis of this compound and its derivatives.

Areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for chalcone synthesis, often from hours to minutes, while improving yields. acs.org

Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, for example by grinding reactants together (mechanochemistry), eliminates the need for potentially toxic organic solvents and can lead to faster, more efficient reactions. acs.org

Use of Greener Solvents and Catalysts: Replacing traditional solvents and catalysts with more environmentally benign alternatives is a key goal. This includes using water or ethanol (B145695) as solvents and employing reusable or bio-based catalysts. acs.org

Micellar Catalysis: Performing the Claisen-Schmidt condensation in aqueous micellar media (using surfactants) has been shown to be a green and efficient alternative to traditional organic solvents for chalcone synthesis. acs.org This approach not only makes the process greener but can also influence reaction rates and selectivity.

By adopting these sustainable methodologies, the synthesis of this important class of compounds can be made more economically viable and environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one, and how can reaction conditions be controlled to improve yield?

Answer: The synthesis typically involves Claisen-Schmidt condensation between a phenylacetophenone derivative and a thiophene aldehyde. Key parameters include:

  • Solvent selection: Ethanol or methanol is often used for polar intermediates, while dichloromethane may aid in stabilizing reactive intermediates .
  • Inert atmosphere: Nitrogen purging prevents oxidation of thiophene moieties, which are sensitive to air .
  • Catalyst optimization: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can influence enolate formation; monitoring pH is critical for regioselectivity .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the chalcone derivative .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • X-ray crystallography: Single-crystal X-ray diffraction resolves the α,β-unsaturated ketone geometry and confirms substituent positions on the phenyl and thiophene rings .
  • NMR spectroscopy: 1^1H NMR detects olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz for trans-configuration) and thiophene protons (δ 6.8–7.2 ppm). 13^13C NMR identifies carbonyl (δ 190–195 ppm) and aromatic carbons .
  • FT-IR: Strong absorption at ~1650 cm1^{-1} confirms the conjugated ketone group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies may arise from:

  • Purity issues: Trace solvents or unreacted precursors (e.g., residual thiophene aldehyde) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Assay variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or concentrations (µM vs. mM ranges) affect IC50_{50} values. Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs: Compare activity with derivatives (e.g., halogenated or methoxy-substituted chalcones) to isolate structure-activity relationships .

Q. What computational methods are suitable for studying the electronic properties of this compound in material science applications?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. Thiophene’s electron-rich nature enhances π-conjugation, reducing band gaps (~3.5 eV) .
  • Molecular docking: Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using PubChem’s 3D structure (InChI: C11H8OS2) .
  • Crystal packing analysis: Tools like Mercury (CCDC) model intermolecular interactions (e.g., C–H···π stacking) influencing solid-state conductivity .

Q. How can derivatives of this compound be rationally designed for enhanced performance in organic semiconductors?

Answer:

  • Substituent engineering: Introduce electron-withdrawing groups (e.g., –NO2_2, –CN) on the phenyl ring to lower LUMO levels, improving electron mobility .
  • Heterocyclic fusion: Replace thiophene with selenophene to increase polarizability and conductivity .
  • Copolymerization: Integrate the chalcone unit into covalent organic frameworks (COFs) via Suzuki coupling, leveraging boronic acid linkers for extended π-networks .

Q. What strategies are effective for mechanistic studies of its reactivity in cross-coupling reactions?

Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., oxidative addition in Pd-catalyzed couplings) .
  • In situ monitoring: Raman spectroscopy tracks intermediate formation (e.g., enolate species) during base-mediated condensations .
  • Steric/electronic modulation: Use bulky ligands (e.g., P(t-Bu)3_3) in catalytic systems to suppress β-hydride elimination, favoring Heck-type couplings .

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